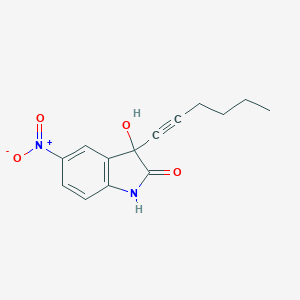
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone, also known as KH7, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2008 by researchers at the University of California, San Diego, and since then, it has been studied extensively for its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the inhibition of NADPH oxidases, which are transmembrane enzymes that produce ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce the production of ROS and prevent oxidative stress and inflammation.
Biochemical And Physiological Effects
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. Additionally, it has been shown to improve mitochondrial function, reduce blood pressure, and improve glucose metabolism in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments is its specificity for NADPH oxidases. It does not affect other enzymes or cellular processes, which makes it a useful tool for studying the role of NADPH oxidases in various diseases. However, one limitation of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments.
Future Directions
There are several future directions for research on 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone. One direction is to study its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes. Additionally, it may be useful to develop more specific inhibitors of NADPH oxidases based on the structure of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone.
Synthesis Methods
The synthesis of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the reaction of 3-nitro-2-indolinone with hexyn-1-ol in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of NADPH oxidases, which are enzymes involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
properties
CAS RN |
149916-74-5 |
|---|---|
Product Name |
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone |
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
InChI Key |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Canonical SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
synonyms |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



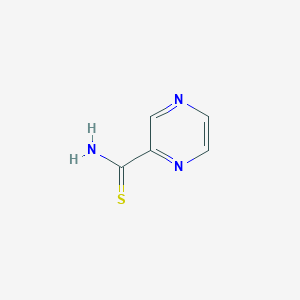
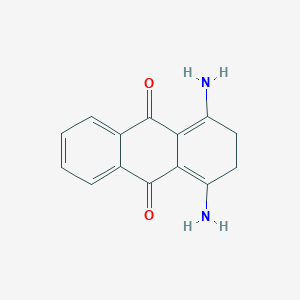
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
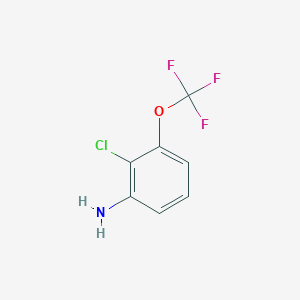
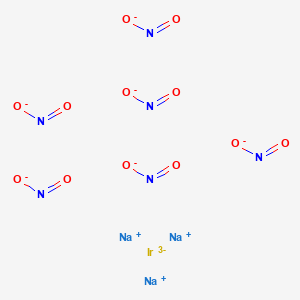
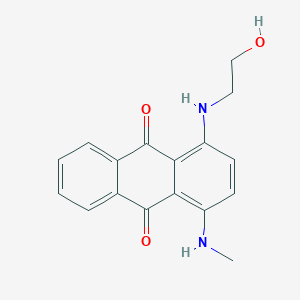
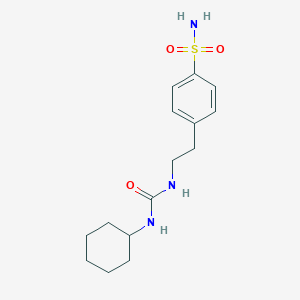
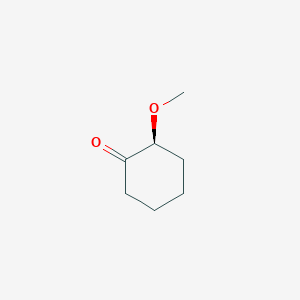
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
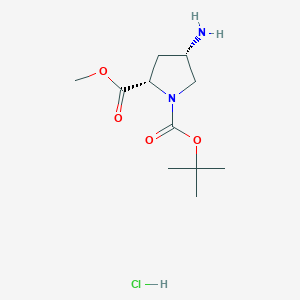
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
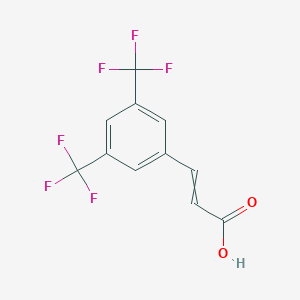
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)